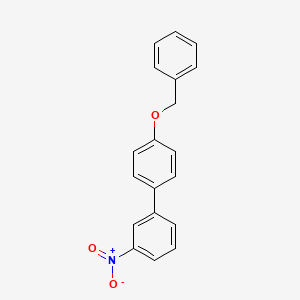

1-(Benzyloxy)-4-(3-nitrophenyl)benzene

説明

1-(Benzyloxy)-4-(3-nitrophenyl)benzene (CAS: 1355247-81-2) is a substituted benzene derivative featuring a benzyloxy group (–OCH₂C₆H₅) at position 1 and a 3-nitrophenyl group (–C₆H₄NO₂) at position 4 of the central benzene ring. Its molecular formula is C₁₉H₁₅NO₃, with a molecular weight of 305.33 g/mol.

特性

IUPAC Name |

1-nitro-3-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBBEXOKLUGGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742786 | |

| Record name | 4'-(Benzyloxy)-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-81-2 | |

| Record name | 4'-(Benzyloxy)-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(3-nitrophenyl)benzene typically involves the following steps:

Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.

Formation of Benzyloxy Group: The benzyloxy group can be introduced through a Williamson ether synthesis, where benzyl alcohol reacts with a suitable phenol derivative in the presence of a base like sodium hydroxide.

Coupling Reaction: The final step involves coupling the nitrobenzene derivative with the benzyloxy compound under specific conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 1-(Benzyloxy)-4-(3-nitrophenyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The benzyloxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 1-(Benzyloxy)-4-(3-aminophenyl)benzene.

Substitution: Various substituted benzyloxy derivatives.

Oxidation: Benzoic acid derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₃N₁O₄

- Molecular Weight : 271.27 g/mol

- CAS Number : 14347-05-8

The compound features a benzyloxy group and a nitrophenyl moiety, which contribute to its reactivity and biological activity. The presence of the nitro group enhances its potential as a pharmacophore in drug development.

Medicinal Chemistry

1-(Benzyloxy)-4-(3-nitrophenyl)benzene has been investigated for its potential therapeutic effects, particularly in the following areas:

- Inhibition of Monoamine Oxidases (MAOs) : Recent studies have shown that compounds with benzyloxy groups exhibit inhibitory action against human monoamine oxidases, which are critical in regulating neurotransmitters. This inhibition can be beneficial for treating neurological disorders such as Parkinson's disease .

- PPARα Agonism : Research indicates that derivatives of this compound can act as agonists for Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This receptor plays a vital role in lipid metabolism and inflammation. Compounds derived from the benzyloxy-benzylamino chemotype have shown improved potency and selectivity, suggesting their potential for treating metabolic disorders .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. For instance:

- Chalcone Derivatives : The introduction of the benzyloxy moiety into chalcone structures has been explored for enhancing antioxidant activity and inhibiting aldose reductase, an enzyme implicated in diabetic complications . The synthesis involves coupling reactions that utilize this compound as a starting material.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of benzyloxy-substituted compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage, highlighting their potential use in neurodegenerative disease treatments.

Case Study 2: Antioxidant Activity

Research on chalcone derivatives incorporating the benzyloxy group demonstrated enhanced antioxidant properties compared to their non-substituted counterparts. These findings suggest that this compound could be pivotal in developing new antioxidants for therapeutic applications.

作用機序

The mechanism of action of 1-(Benzyloxy)-4-(3-nitrophenyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzyloxy group can influence the compound’s lipophilicity and membrane permeability.

類似化合物との比較

Structural Analogues and Their Properties

Below is a comparative analysis of key analogues, focusing on substituents, physical properties, and applications:

Key Differences and Reactivity

- Substituent Effects: The 3-nitrophenyl group in the target compound introduces meta-directing electronic effects, influencing electrophilic substitution patterns compared to para-substituted analogues (e.g., 1-benzyloxy-4-nitrobenzene) . Bromine vs. Nitro Groups: Brominated analogues (e.g., 1-(benzyloxy)-4-bromobenzene) are more reactive in cross-coupling reactions (e.g., Suzuki), whereas nitro groups enhance redox activity or hydrogen-bonding capabilities . Functional Group Diversity: The presence of a bromoethanone group (e.g., in CAS 43229-01-2) enables nucleophilic displacement reactions, contrasting with the inertness of simple benzyl ethers in cross-etherification .

Stability and Synthetic Challenges :

- Compounds with electron-withdrawing groups (e.g., nitro) may exhibit reduced stability under basic or reducing conditions. For example, iron-catalyzed etherification fails for certain trifluoromethyl-substituted benzyloxy ethers .

- Steric hindrance from the 3-nitro group in the target compound could complicate further functionalization compared to less hindered analogues like 4-(benzyloxy)benzyl chloride .

生物活性

1-(Benzyloxy)-4-(3-nitrophenyl)benzene is a compound of increasing interest within the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The presence of the benzyloxy and nitrophenyl groups enhances its lipophilicity, which may influence its interaction with biological targets.

- Chemical Formula : CHNO

- Molecular Weight : 229.23 g/mol

- CAS Number : 1355247-81-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may have implications in oxidative stress-related pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can interact with receptors, modulating their activity and influencing signal transduction pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which may protect cells from oxidative damage.

- Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines through ROS generation and subsequent activation of apoptotic pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating significant anticancer activity.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels upon treatment with varying concentrations of the compound, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。